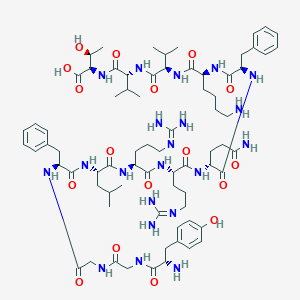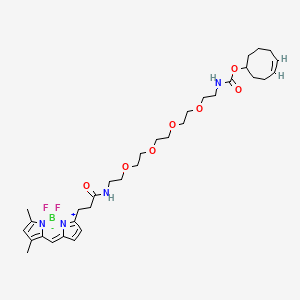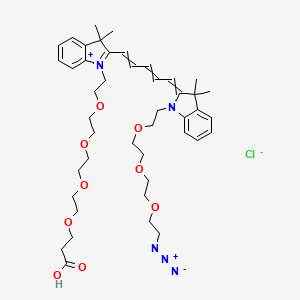![molecular formula C21H15N3O4 B15073321 Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCI-INI-3 is a potent and selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). This compound has shown significant selectivity for ALDH1A3 over other isoforms, making it a valuable tool in scientific research, particularly in the study of cancer stem cells and retinoic acid biosynthesis .
Métodos De Preparación
The synthesis of MCI-INI-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled temperature conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
MCI-INI-3 primarily undergoes reactions typical of organic compounds, such as substitution and addition reactions. It is known to bind selectively to the active site of ALDH1A3, inhibiting its activity. Common reagents used in these reactions include organic solvents and catalysts. The major product formed from these reactions is the inhibited enzyme complex .
Aplicaciones Científicas De Investigación
MCI-INI-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of ALDH1A3 in cellular processes and cancer stem cell biology.
Medicine: Potential therapeutic applications in targeting cancer stem cells and reducing chemoresistance.
Industry: Could be used in the development of new cancer treatments and diagnostic tools
Mecanismo De Acción
MCI-INI-3 exerts its effects by selectively binding to the active site of ALDH1A3, inhibiting its activity. This inhibition disrupts the biosynthesis of retinoic acid, a crucial molecule in cell differentiation and proliferation. The molecular targets involved include the active site residues of ALDH1A3, and the pathways affected are those related to retinoic acid metabolism .
Comparación Con Compuestos Similares
MCI-INI-3 is unique in its high selectivity for ALDH1A3 compared to other isoforms such as ALDH1A1. Similar compounds include other ALDH inhibitors, but MCI-INI-3 stands out due to its greater than 140-fold selectivity for ALDH1A3 . This makes it particularly useful for studies focused on ALDH1A3 without off-target effects on other isoforms.
Propiedades
Fórmula molecular |
C21H15N3O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H15N3O4/c1-26-21(25)17-10-15(14-7-8-18-19(9-14)28-12-27-18)22-20-11-16(23-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Clave InChI |
DCSWTUKGGUNNLU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
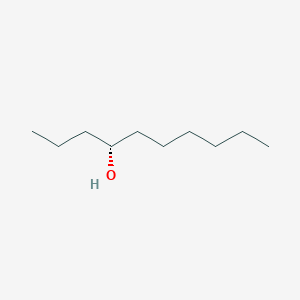
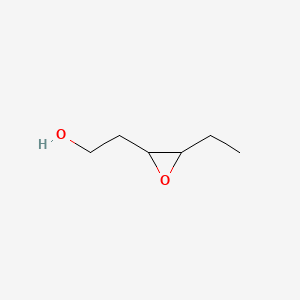
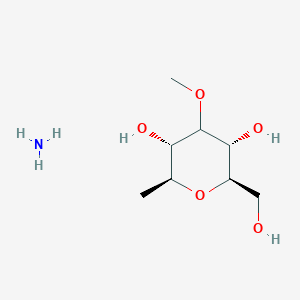
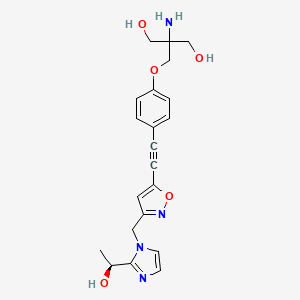


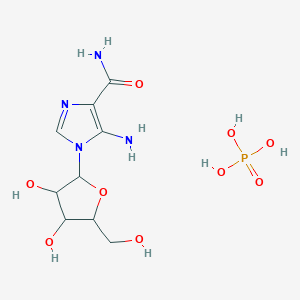
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
